![molecular formula C7H4BrFN2 B1375068 2-Amino-5-bromo-4-fluorobenzonitrile CAS No. 1334331-01-9](/img/structure/B1375068.png)
2-Amino-5-bromo-4-fluorobenzonitrile
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Overview
Description
“2-Amino-5-bromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 1334331-01-9 . It has a molecular weight of 215.02 . The IUPAC name for this compound is this compound . It is also known by the synonyms 5-Bromo-4-fluoroanthranilonitrile and 4-Bromo-2-cyano-5-fluoroaniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrFN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give nucleophilic aromatic substitution aryloxime adducts . These adducts can undergo cyclization under aqueous acidic conditions to give the corresponding ketones .
Physical And Chemical Properties Analysis
“this compound” is a brown solid . and is stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .
Scientific Research Applications
Synthesis of Related Compounds
Synthesis of 3-Bromo-2-fluorobenzoic Acid : 2-Amino-5-bromo-4-fluorobenzonitrile is utilized in synthesizing 3-bromo-2-fluorobenzoic acid, a process suitable for industrial-scale production due to its low cost and mild reaction conditions (Zhou, 2013).
Facile Synthesis of 2-bromo-3-fluorobenzonitrile : This compound is used in the scalable synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids, demonstrating the generality of this transformation (Szumigala et al., 2004).
Chemical Reactions and Transformations
Chemical Fixation of Carbon Dioxide : A study shows the use of 2-amino-5-fluorobenzonitrile in the efficient chemical fixation of CO2 to quinazoline-2,4(1H,3H)-diones, applicable to large-scale reactions (Kimura et al., 2012).
Synthesis of Aminoacridine : In the synthesis of aminoacridine, a novel cholinesterase inhibitor, this compound serves as a key intermediate (Nishioka et al., 1992).
Synthesis of Benzothienopyrimidines : The compound is involved in the conversion of various 2-fluorobenzonitriles to benzothienopyrimidines, highlighting the diversity of its applications in chemical synthesis (Bridges & Zhou, 1997).
Material Science and Engineering
Corrosion Inhibition Properties : this compound derivatives are studied for their corrosion inhibition properties on mild steel in acidic environments, indicating their potential use in material protection (Verma et al., 2015).
Vibrational Analysis in Spectroscopy : The compound is involved in vibrational analysis studies of substituted benzonitriles, contributing to a deeper understanding of molecular spectroscopy (Kumar & Rao, 1997).
Mechanism of Action
Target of Action
It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Mode of Action
2-Amino-5-bromo-4-fluorobenzonitrile interacts with its targets through a series of chemical reactions. The bromide substituent is amenable to Pd-catalysed coupling reactions, while the fluoride favours nucleophilic aromatic substitution . This allows this compound to selectively interact with its targets.
Safety and Hazards
properties
IUPAC Name |
2-amino-5-bromo-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJATVCKBWOESRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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